![molecular formula C11H19ClN4O4S B1473419 5-[(4-aminopiperidin-1-yl)sulfonyl]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione hydrochloride CAS No. 2097978-77-1](/img/structure/B1473419.png)
5-[(4-aminopiperidin-1-yl)sulfonyl]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione hydrochloride
Overview
Description
“5-[(4-aminopiperidin-1-yl)sulfonyl]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione hydrochloride” is a chemical compound with the molecular formula C11H19ClN4O4S and a molecular weight of 338.81 g/mol. It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of similar compounds involves the use of piperidine derivatives, which are among the most important synthetic fragments for designing drugs . New sulfonamide-based indole derivatives were synthesized using 1H-indole -2 carboxylic acid as a starting material .Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Scientific Research Applications
Antitumor Applications
A study investigated the synthesis of sulfonamide derivatives with potential antitumor properties, including compounds related to the chemical structure of interest. These derivatives were designed to obtain potent antitumor agents with low toxicity, using sulfonamide as the parent compound. The study explored different synthetic routes and tested the antitumor activity and acute toxicity of these compounds in mice, revealing that certain derivatives exhibited high antitumor activity and low toxicity, indicating their potential as antitumor drugs (Huang, Lin, & Huang, 2001).
Synthetic Methodologies
Research on the facile construction of substituted pyrimidines highlighted the synthetic versatility of pyrimidine derivatives. This study detailed methods to achieve various substitutions on the pyrimidine ring, contributing to the development of new compounds with potential applications in materials science and medicinal chemistry (Hamama, Ismail, Al-Saman, & Zoorob, 2012).
Antioxidant Properties
Another study focused on the synthesis and evaluation of pyrazolopyridine derivatives, which demonstrated antioxidant properties. This research provided insights into the potential of pyrimidine-based compounds for developing new antioxidant agents, which could have implications for treating oxidative stress-related diseases (Gouda, 2012).
Anti-Hepatitis B Virus Activity
The anti-Hepatitis B Virus (HBV) activity of N4-β-D-Glycoside Pyrazolo[3,4-d]pyrimidine Derivatives was investigated, demonstrating the potential of pyrimidine derivatives in antiviral therapy. This study underscores the importance of structural modification and functionalization in developing new antiviral drugs (El‐Sayed, Ramiz, & Abdel-Rahman, 2009).
Chemical Properties and Reactions
Research on pyrimidine annelated heterocycles and their synthesis from dimethylpyrimidine derivatives highlighted the chemical reactivity and potential applications of these compounds in organic synthesis and drug discovery. This study contributes to understanding the chemical properties and potential uses of pyrimidine-based heterocycles in various scientific fields (Majumdar, Kundu, Samanta, & Jana, 2003).
Future Directions
properties
IUPAC Name |
5-(4-aminopiperidin-1-yl)sulfonyl-1,3-dimethylpyrimidine-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O4S.ClH/c1-13-7-9(10(16)14(2)11(13)17)20(18,19)15-5-3-8(12)4-6-15;/h7-8H,3-6,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWQSDKRVVFMFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)C)S(=O)(=O)N2CCC(CC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-aminopiperidin-1-yl)sulfonyl]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



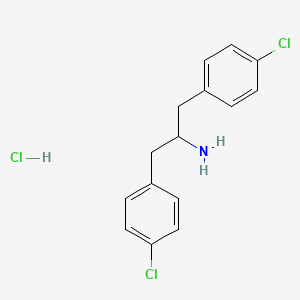
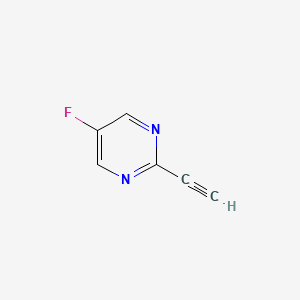
![7-Thia-2-azaspiro[3.5]nonane oxalate](/img/structure/B1473339.png)
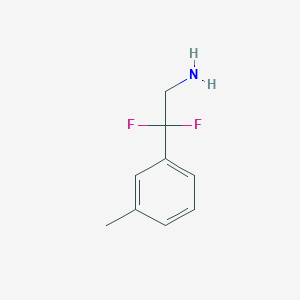
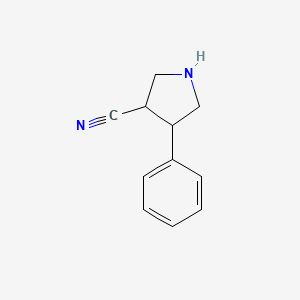
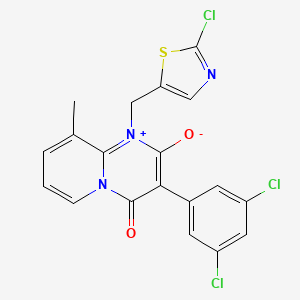
![4-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]piperidine hydrochloride](/img/structure/B1473348.png)
![Methyl 3-[(piperidin-3-ylmethyl)sulfonyl]propanoate hydrochloride](/img/structure/B1473349.png)
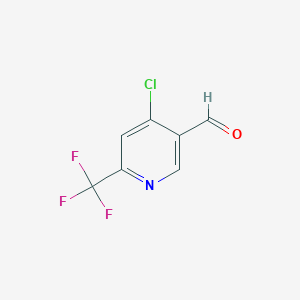
![3-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B1473351.png)
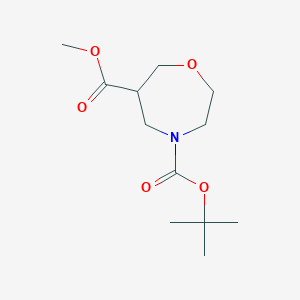
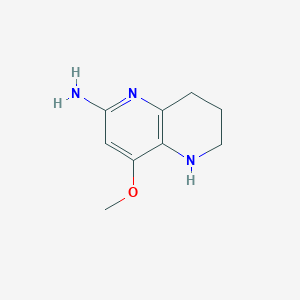
![1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine dihydrochloride](/img/structure/B1473356.png)
![Methyl 3-([2-(piperidin-2-YL)ethyl]sulfanyl)propanoate hydrochloride](/img/structure/B1473358.png)